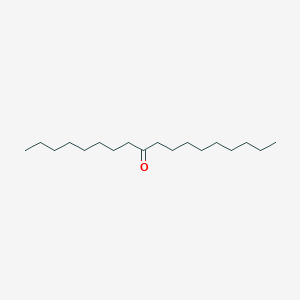
9-Octadecanone
Vue d'ensemble
Description
9-Octadecanone is a chemical compound with the formula C18H36O. It has a molecular weight of 268.4778 . The IUPAC Standard InChI is InChI=1S/C18H36O/c1-3-5-7-9-11-13-15-17-18(19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3 .
Molecular Structure Analysis
The 9-Octadecanone molecule contains a total of 54 bonds. There are 18 non-H bond(s), 1 multiple bond(s), 15 rotatable bond(s), 1 double bond(s) and 1 ketone(s) (aliphatic) .Physical And Chemical Properties Analysis
9-Octadecanone has a molecular weight of 268.48. Its physical properties include a boiling point of 665.11 K and a fusion point of 320.00 ± 3.00 K . The compound has a critical temperature of 832.25 K and a critical volume of 1.050 m3/kmol . It also has a dynamic viscosity ranging from 0.0001238 to 0.0029992 Pa×s at temperatures between 342.55 and 665.11 K .Applications De Recherche Scientifique
Chemical Reactions and Transformations : 9-Octadecanone, also referred to as oleic acid in some contexts, undergoes various chemical transformations. For instance, the reaction of 1,2-dioctylcyclopropene with silver nitrate produces 9-methylene-10-octadecanone, demonstrating applications in chemical synthesis and analysis (Kircher, 1965).
Biolubricant Applications : Oleic acid-based triester derivatives, such as butyl 9-(decanoyloxy)-10-(behenoxy)octadecanoate, are being explored for their use as biolubricants. These compounds exhibit favorable low-temperature performance and oxidation stability, indicating their potential in industrial applications (Salih, Salimon, & Yousif, 2012).
Antibacterial Activity : 9-Octadecanoic acid derivatives, like 9-octadecanoic acid-hexadecanoic acid-tetrahydrofuran-3,4-diyl ester from neem oil, have been studied for their antibacterial activity. This indicates potential applications in developing new antibacterial agents or treatments (Pu et al., 2010).
Environmental Impact Studies : The reaction kinetics of submicron oleic acid aerosols with ozone, studied using aerosol mass spectrometric techniques, suggest implications for atmospheric science and environmental impact assessments (Morris et al., 2002).
Cosmetics and Lubricants : Hydroxy Octadecanoic Acid and its isomers, like 12-HSA, are utilized in cosmetics, lubricating greases, and coatings. Research into these compounds helps in understanding the relationship between molecular structure and organogel formation, which is crucial for these industries (Wright & Marangoni, 2011).
Synthetic Ester Basestocks : Studies on synthetic ester basestocks derived from oleic acid have shown potential for biolubricant applications. These esters demonstrate improved pour point and oxidative stability, making them suitable for industrial fluid formulations (Salimon, Salih, & Yousif, 2012).
Catalytic Hydrogenation : Research into the hydrogenation of fatty acid esters to fatty alcohols, including methyl-9-octadecenoate, helps in understanding the industrial applications of these processes (Deshpande, Ramnarayan, & Narasimhan, 1990).
Safety And Hazards
Propriétés
IUPAC Name |
octadecan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-3-5-7-9-11-13-15-17-18(19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUZRNKKZZATGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334068 | |
| Record name | 9-Octadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Octadecanone | |
CAS RN |
18394-00-8 | |
| Record name | 9-Octadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



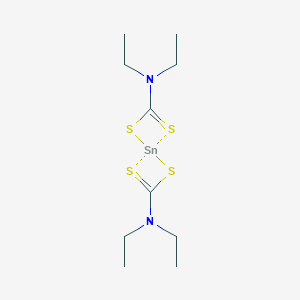


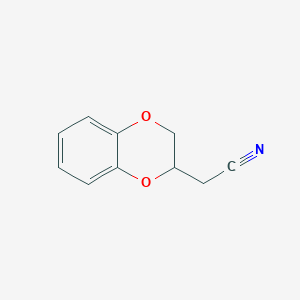
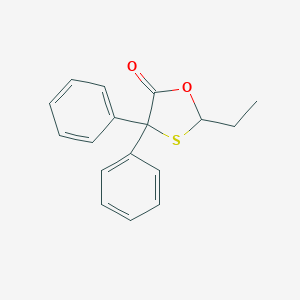
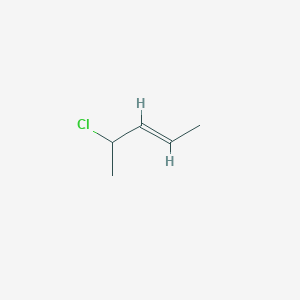
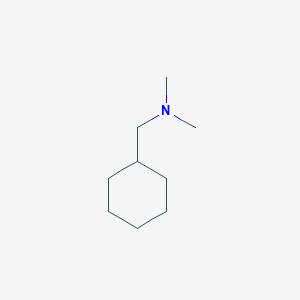
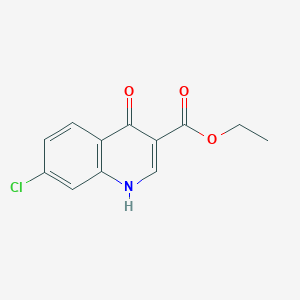
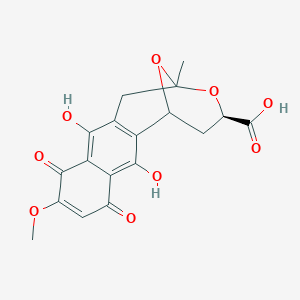

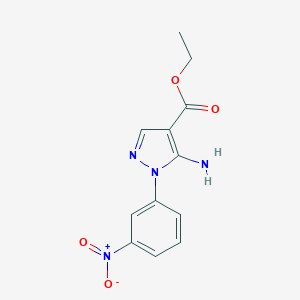
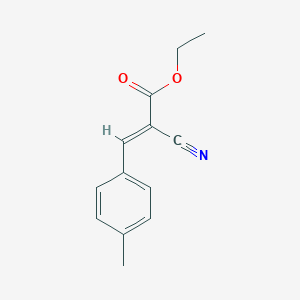
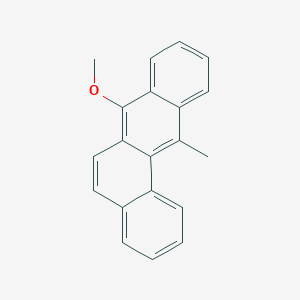
![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)